

Protocol for the Extraction and Purification of Angeloylgomisin O from Schisandra chinensis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, notably Schisandra chinensis and Schisandra rubriflora.[1] Lignans from Schisandra species are recognized for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective properties. This document provides a detailed protocol for the extraction, isolation, and purification of Angeloylgomisin O from Schisandra chinensis fruits. Additionally, it outlines the anti-inflammatory mechanism of action and presents quantitative data on lignan extraction yields.

Data Presentation: Lignan Extraction Yields

The efficiency of lignan extraction from Schisandra chinensis is highly dependent on the chosen method and solvent system. Non-polar solvents have been shown to yield extracts with a higher content of lignans compared to polar solvents.[1] Below is a summary of total lignan yields obtained through various optimized extraction techniques.



Extraction Method	Plant Material	Solvent System	Key Parameters	Total Lignan Yield	Reference
Smashing Tissue Extraction (STE)	S. chinensis fruits	75% Aqueous Ethanol	Voltage: 180 V, Time: 1 min, Solid- Liquid Ratio: 1:19	13.89 ± 0.014 mg/g	[2]
Accelerated Solvent Extraction (ASE)	S. chinensis fruits	87% Ethanol	Temperature: 160 °C, Time: 10 min, Pressure: 1500 psi	14.72 mg/g	[3]
Reflux Extraction	S. chinensis fruits	95% Ethanol	Reflux twice, 10-fold solvent volume, 90 min each	>1% of dried powder weight (70% purity)	[4]
Supercritical Fluid Extraction (SFE)	S. chinensis	Supercritical CO ₂ + 1% Methanol	Pressure: 15 MPa, Temperature: 50°C, Time: 4 min	1.42 - 1.90% (of 4 specific lignans)	[5]

Experimental Protocols

This section details the methodologies for the extraction and purification of **Angeloylgomisin O**.

Part 1: Extraction of Total Lignans

This protocol is based on an optimized smashing tissue extraction (STE) method, which has demonstrated high efficiency in a short duration.[2]

Materials and Equipment:



- Dried fruits of Schisandra chinensis
- Grinder or mill
- Smashing tissue extractor
- 75% Ethanol
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Rotary evaporator

Procedure:

- Sample Preparation: Grind the dried fruits of Schisandra chinensis to a fine powder (approximately 120 mesh).[2]
- Extraction:
 - Weigh 10 g of the powdered plant material.
 - Place the powder into the extraction vessel of the smashing tissue extractor.
 - Add 190 mL of 75% aqueous ethanol to achieve a solid-liquid ratio of 1:19.[2]
 - Set the extraction voltage to 180 V and the extraction time to 1 minute.
 - Perform the extraction.
- Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
- Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude lignan extract.
- Storage: Store the crude extract at 4°C in a dark, airtight container until further purification.



Part 2: Purification of Angeloylgomisin O by Column Chromatography

This protocol utilizes silica gel column chromatography, a widely used technique for the separation of phytochemicals.[6]

Materials and Equipment:

- Crude lignan extract from Part 1
- Silica gel (100-200 mesh)
- Glass chromatography column
- · Solvents: Petroleum ether, ethyl acetate, methanol, water
- Fraction collector or test tubes
- Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
- UV lamp (254 nm)
- Rotary evaporator

Procedure:

- Column Packing:
 - Prepare a slurry of silica gel in petroleum ether.
 - Pour the slurry into the chromatography column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.
 - Add a layer of sand on top of the silica gel bed.
- Sample Loading:



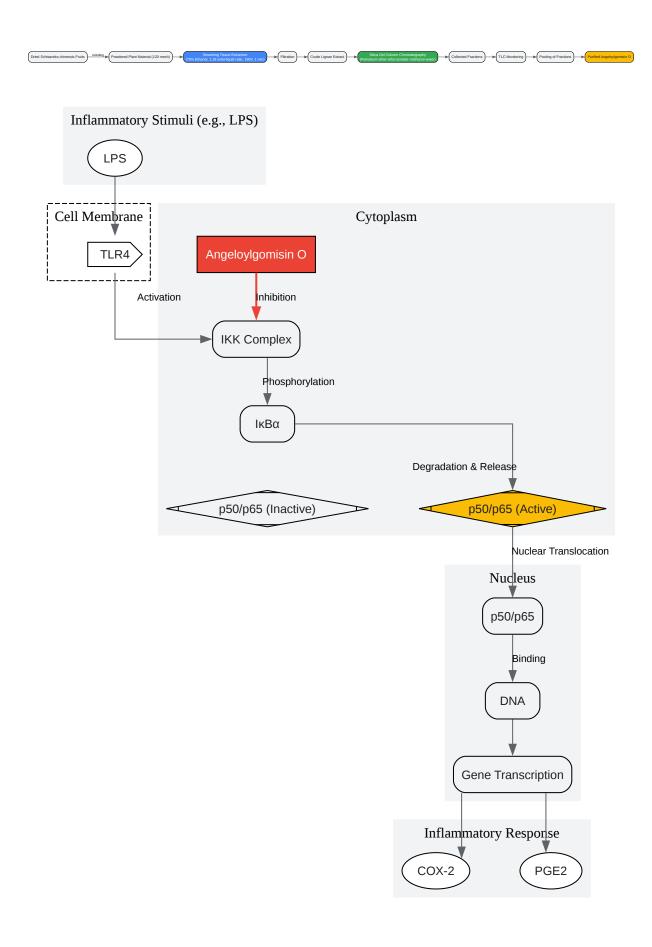
- Dissolve a known amount of the crude lignan extract in a minimal amount of the initial mobile phase (petroleum ether).
- Carefully load the dissolved sample onto the top of the silica gel column.
- Elution and Fractionation:
 - Begin elution with a petroleum ether-ethyl acetate-methanol-water (10:8:10:8, v/v) solvent system.
 - Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.
- · Monitoring by TLC:
 - Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.
 - Develop the TLC plate using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3).
 - Visualize the spots under a UV lamp and/or by using a suitable staining reagent.
 - Pool the fractions containing the compound with the same retention factor (Rf) as a standard of Angeloylgomisin O.
- Isolation:
 - Combine the fractions containing Angeloylgomisin O.
 - Evaporate the solvent using a rotary evaporator to obtain the purified compound.
- Purity Assessment: Assess the purity of the isolated Angeloylgomisin O using High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow and Signaling Pathway



Experimental Workflow for Angeloylgomisin O Extraction and Purification







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